Exophilin A

Description

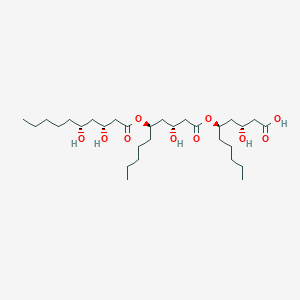

Structure

2D Structure

Properties

Molecular Formula |

C30H56O10 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

(3R,5R)-5-[(3R,5R)-5-[(3R,5R)-3,5-dihydroxydecanoyl]oxy-3-hydroxydecanoyl]oxy-3-hydroxydecanoic acid |

InChI |

InChI=1S/C30H56O10/c1-4-7-10-13-22(31)16-23(32)20-29(37)40-27(15-12-9-6-3)18-25(34)21-30(38)39-26(14-11-8-5-2)17-24(33)19-28(35)36/h22-27,31-34H,4-21H2,1-3H3,(H,35,36)/t22-,23-,24-,25-,26-,27-/m1/s1 |

InChI Key |

RZQNQMRSGMXXMH-ZRRJEQDASA-N |

Isomeric SMILES |

CCCCC[C@H](C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(CC(CC(=O)OC(CCCCC)CC(CC(=O)OC(CCCCC)CC(CC(=O)O)O)O)O)O |

Synonyms |

exophilin A |

Origin of Product |

United States |

Foundational & Exploratory

The Marine Sponge Mycale adhaerens: A Reservoir for the Exophilin A-Producing Fungus Exophiala pisciphila

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment, with its vast and largely unexplored biodiversity, represents a promising frontier for the discovery of novel bioactive compounds. Marine invertebrates, particularly sponges, are prolific sources of natural products with therapeutic potential. These organisms often harbor a diverse community of symbiotic microorganisms, including fungi, which are responsible for the production of many of these bioactive metabolites. This technical guide focuses on the marine sponge Mycale adhaerens as a source of the fungus Exophiala pisciphila, the producer of the antibiotic Exophilin A.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Description | Reference |

| Chemical Structure | Trimer of (3R,5R)-3,5-dihydroxydecanoic acid | [1][2] |

| Molecular Formula | C30H54O9 | Deduced from monomer |

| Molecular Weight | 558.74 g/mol | Deduced from monomer |

| Appearance | Colorless oil | [3] |

| Solubility | Soluble in methanol and ethyl acetate | [4] |

Table 2: Antimicrobial Activity of this compound

While the original discovery of this compound reported its activity against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values are not widely published. The following table presents a general profile of its activity.

| Target Organism | Type | Activity | Reference |

| Staphylococcus aureus | Gram-positive | Active | [1][2] |

| Bacillus subtilis | Gram-positive | Active | [1][2] |

| Gram-negative bacteria | Gram-negative | Inactive | [1][2] |

Experimental Protocols

Protocol 1: Isolation of Exophiala pisciphila from Mycale adhaerens

This protocol is a generalized procedure for the isolation of fungi from marine sponges, adapted for the specific case of E. pisciphila from M. adhaerens.

1. Sample Collection and Preparation:

-

Collect fresh samples of Mycale adhaerens from its marine habitat.

-

Transport the samples to the laboratory in sterile containers with seawater from the collection site to maintain viability.

-

In a sterile environment (laminar flow hood), wash the sponge samples with sterile seawater to remove debris and loosely associated microorganisms.

2. Surface Sterilization:

-

Immerse the sponge fragments in 70% ethanol for 30-60 seconds.

-

Subsequently, immerse the fragments in a 1% sodium hypochlorite solution for 1-2 minutes.

-

Rinse the sterilized sponge fragments three times with sterile seawater to remove residual sterilizing agents.

3. Fungal Isolation:

-

Aseptically cut the surface-sterilized sponge tissue into small pieces (approximately 0.5 cm³).

-

Place the tissue pieces onto Potato Dextrose Agar (PDA) plates supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to inhibit bacterial growth.

-

Incubate the plates at 25°C and observe for fungal growth originating from the sponge tissue.

4. Pure Culture and Identification:

-

Once fungal mycelia are observed, subculture individual colonies onto fresh PDA plates to obtain pure cultures.

-

Identify the fungal isolates based on their morphological characteristics (colony morphology, microscopic features) and molecular methods (e.g., ITS sequencing). For Exophiala pisciphila, colonies are typically slow-growing, initially yeast-like and becoming velvety to woolly, and darkly pigmented (olivaceous-black to brownish-black).

Protocol 2: Cultivation of Exophiala pisciphila for this compound Production

This protocol outlines a general approach for the fermentation of E. pisciphila to produce this compound. Optimization of media components and fermentation parameters is recommended to enhance yield.

1. Inoculum Preparation:

-

Grow a pure culture of Exophiala pisciphila NI10102 on a PDA slant at 25°C for 7-10 days.

-

Aseptically transfer a loopful of the fungal culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

-

Incubate the flask on a rotary shaker at 150 rpm and 25°C for 3-5 days to generate a seed culture.

2. Fermentation:

-

Prepare the production medium. A suitable medium for secondary metabolite production in fungi is PDB or a custom medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Inoculate a larger volume of the production medium (e.g., 1 L in a 2 L flask or a bioreactor) with the seed culture (typically 5-10% v/v).

-

Incubate the production culture under controlled conditions. For this compound production, a 15-L cultivation in a 20-L glass bottle fermenter has been reported, with the antibacterial activity reaching its maximum after ten days of cultivation.

-

Monitor the fermentation by measuring parameters such as pH, biomass, and antibiotic activity.

Protocol 3: Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of a fungal secondary metabolite like this compound.

1. Extraction:

-

After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The fungal biomass can also be extracted with a polar solvent like methanol or acetone to recover any intracellularly stored this compound.

2. Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect fractions and monitor them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) and bioassays against a sensitive Gram-positive bacterium.

-

Pool the active fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18), to obtain pure this compound.

Signaling Pathways and Experimental Workflows

Putative Biosynthetic Pathway of this compound

This compound is a polyester of (3R,5R)-3,5-dihydroxydecanoic acid. This monomer is likely synthesized via the polyketide pathway, a common route for the biosynthesis of fatty acids and other complex natural products in fungi. The following diagram illustrates a putative biosynthetic pathway for the monomer of this compound, which is then likely polymerized by an esterase or a similar enzyme. The biosynthesis would be initiated by a polyketide synthase (PKS) enzyme.

Caption: Putative biosynthetic pathway of this compound monomer via a Polyketide Synthase (PKS).

Experimental Workflow for Isolation and Production

The following diagram outlines the overall workflow from the collection of the marine sponge to the production of pure this compound.

Caption: Experimental workflow for obtaining this compound from Mycale adhaerens.

Conclusion

The marine sponge Mycale adhaerens represents a valuable source for the isolation of the fungus Exophiala pisciphila, which in turn produces the promising antibiotic this compound. While further research is needed to optimize the production of this compound and to fully elucidate its biosynthetic pathway, the methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to explore this and other marine-derived natural products. The unique chemical structure of this compound and its activity against Gram-positive bacteria highlight the potential of marine microbial symbionts as a source of novel therapeutics. Continued investigation into the symbiotic relationship between M. adhaerens and E. pisciphila may also provide insights into the ecological roles of secondary metabolites and could lead to the discovery of new bioactive compounds.

References

- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evolutionary Histories of Type III Polyketide Synthases in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Spectrum of Exophilin A Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exophilin A, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila, has demonstrated antimicrobial activity specifically targeting Gram-positive bacteria.[1][2][3] This technical guide serves as a comprehensive resource for understanding the evaluation of this compound's antibacterial spectrum. While specific quantitative data on this compound remains limited in publicly accessible literature, this document outlines the essential experimental protocols and data presentation frameworks required to fully characterize its activity. Furthermore, it provides visual representations of key experimental workflows and potential signaling pathways that could be implicated in its mechanism of action. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and expand upon the initial discovery of this promising antibacterial compound.

Introduction to this compound

This compound is a secondary metabolite produced by the marine fungus Exophiala pisciphila, which was originally isolated from a marine sponge.[1][2][3] Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2] The initial discovery highlighted its selective inhibitory action against Gram-positive bacteria, suggesting a targeted mechanism of action that warrants further in-depth investigation.[1][2][3] The unique origin and structure of this compound make it a compelling candidate for further research in the ongoing search for new classes of antibiotics to combat the rise of antimicrobial resistance.

Characterizing the Antibacterial Spectrum: Data Presentation

A systematic evaluation of a novel antibiotic's spectrum of activity is fundamental to its development. The following tables provide a standardized framework for presenting the quantitative data that would be generated from such an evaluation of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against a Panel of Gram-Positive Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available |

| Enterococcus faecalis (VRE) | ATCC 51299 | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Data not available |

| Bacillus subtilis | ATCC 6633 | Data not available |

| Listeria monocytogenes | ATCC 19115 | Data not available |

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against Key Gram-Positive Pathogens

| Bacterial Species | Strain ID | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available | Data not available |

Experimental Protocols

The following sections detail the standardized methodologies for determining the antibacterial activity of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial inoculum is added to each well containing the different concentrations of this compound. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.

-

Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Workflows and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and a hypothetical signaling pathway that could be a target for this compound.

References

Unveiling the Molecular Targets of Exophilin A: An In-depth Technical Guide to Early-Stage Screening

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the early-stage screening of potential molecular targets for Exophilin A, a novel antibiotic with activity against Gram-positive bacteria. This document outlines a strategic and multi-faceted approach, integrating computational and experimental methodologies to elucidate the mechanism of action and identify direct protein interactors of this promising natural product.

Introduction to this compound

This compound is an antibacterial compound produced by the marine microorganism Exophiala pisciphila.[1][2][3] Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2][3] The primary known biological activity of this compound is its antimicrobial effect against Gram-positive bacteria.[1][2][3] However, its specific molecular target(s) and mechanism of action remain to be elucidated. This guide details a systematic workflow for the identification of these targets, a critical step in the development of this compound as a potential therapeutic agent.

Proposed Screening Workflow

A multi-pronged approach is recommended for the identification of this compound's molecular targets, commencing with broad screening methodologies and progressing to more specific validation techniques.

Figure 1: A multi-phase workflow for the identification of this compound's molecular targets.

Experimental Protocols

This section provides detailed methodologies for key experiments in the proposed screening workflow.

Phase 1: Initial Screening

-

Objective: To predict potential protein targets of this compound through in silico methods.

-

Methodology:

-

Ligand-Based Virtual Screening: Utilize the chemical structure of this compound to search for proteins with known ligands of similar structure.

-

Molecular Docking: Perform docking simulations of this compound against a library of essential bacterial protein structures.

-

Pharmacophore Modeling: Develop a pharmacophore model based on the structure of this compound and screen against protein databases.

-

-

Data Output: A ranked list of potential protein targets based on docking scores and binding energies.

-

Objective: To characterize the cellular effects of this compound and narrow down its potential mechanism of action.

-

Methodology:

-

Macromolecular Synthesis Inhibition Assays: Treat susceptible Gram-positive bacteria (e.g., Staphylococcus aureus) with this compound and monitor the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis.

-

Bacterial Cytological Profiling: Use fluorescence microscopy to observe morphological changes in bacteria upon treatment with this compound.

-

-

Data Output: Identification of the primary cellular process inhibited by this compound.

-

Objective: To isolate proteins that directly bind to this compound.

-

Methodology:

-

Probe Synthesis: Synthesize an this compound derivative with a linker arm for immobilization.

-

Column Preparation: Covalently attach the this compound probe to a solid support (e.g., agarose beads) to create an affinity column.

-

Protein Binding: Pass a lysate of a susceptible bacterium through the column.

-

Elution and Identification: Elute bound proteins and identify them using mass spectrometry.

-

Phase 2: Hit Generation & Prioritization

-

Objective: To confirm the direct binding of this compound to target proteins in a cellular context.

-

Methodology:

-

Treatment: Treat intact bacterial cells or cell lysates with this compound.

-

Heating: Heat the treated samples across a range of temperatures.

-

Analysis: Analyze the soluble protein fraction at each temperature by SDS-PAGE and Western blotting for the candidate target protein.

-

-

Data Output: A thermal shift curve indicating stabilization of the target protein upon this compound binding.

-

Objective: To identify genes that, when mutated, confer resistance to this compound.

-

Methodology:

-

Mutant Generation: Expose a large population of susceptible bacteria to increasing concentrations of this compound to select for resistant mutants.

-

Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations.

-

-

Data Output: A list of mutated genes, which may include the direct target or proteins in the same pathway.

Phase 3: Target Validation & Pathway Analysis

-

Objective: To confirm that this compound directly modulates the activity of the purified target protein.

-

Methodology:

-

Protein Expression and Purification: Overexpress and purify the candidate target protein.

-

Activity Assay: Perform an in vitro activity assay for the purified protein in the presence and absence of this compound.

-

-

Data Output: Quantitative data (e.g., IC50 or EC50) on the effect of this compound on the target's activity.

-

Objective: To validate the functional relevance of the target in mediating the antibacterial effect of this compound.

-

Methodology:

-

Genetic Manipulation: Create bacterial strains that overexpress or underexpress the candidate target gene.

-

Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of this compound for the engineered strains compared to the wild-type.

-

-

Data Output: A change in MIC, confirming the target's role in this compound's mechanism of action.

-

Objective: To understand the broader cellular pathways affected by the interaction of this compound with its target.

-

Methodology:

-

Transcriptomics/Proteomics: Perform RNA-seq or quantitative proteomics on bacteria treated with this compound to identify changes in gene or protein expression.

-

Pathway Enrichment Analysis: Use bioinformatics tools to identify signaling pathways that are significantly enriched in the differentially expressed genes/proteins.

-

-

Data Output: Identification of key signaling pathways perturbed by this compound.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Results from Macromolecular Synthesis Inhibition Assay

| Macromolecule | Radiolabeled Precursor | Incorporation (% of Control) |

| DNA | [³H]thymidine | 95 ± 5 |

| RNA | [³H]uridine | 88 ± 7 |

| Protein | [³⁵S]methionine | 92 ± 6 |

| Cell Wall | [¹⁴C]N-acetylglucosamine | 15 ± 3 |

Table 2: Hypothetical Binding Affinities of this compound for Putative Targets

| Putative Target | Method | Binding Affinity (K D ) |

| Protein X | Surface Plasmon Resonance | 2.5 µM |

| Protein Y | Isothermal Titration Calorimetry | 10.2 µM |

| Protein Z | Microscale Thermophoresis | > 50 µM |

Table 3: Hypothetical In Vitro Inhibition of Target Enzyme Activity by this compound

| Target Enzyme | IC50 (µM) |

| Penicillin-Binding Protein 2a | 5.8 |

| MurA | > 100 |

| DNA Gyrase | > 100 |

Visualization of Pathways and Workflows

Diagrams are provided to illustrate key experimental workflows and potential signaling pathways.

Figure 2: Workflow for affinity chromatography-based target identification.

Figure 3: A hypothetical signaling pathway for this compound's mechanism of action.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the early-stage screening and identification of the molecular targets of this compound. By combining computational, genetic, and biochemical methodologies, researchers can efficiently move from a compound with known antibacterial activity to a validated molecular target. This knowledge is paramount for the future development of this compound as a novel antibiotic, enabling mechanism-based optimization and a deeper understanding of its therapeutic potential.

References

- 1. Computational methods to identify new antibacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Natural Production and Isolation of Exophilin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exophilin A, a novel antibacterial compound, is a secondary metabolite produced by the marine fungus Exophiala pisciphila. This technical guide provides a comprehensive overview of the current knowledge on the natural production and isolation of this compound. It details the producing microorganism, its cultivation, and a generalized methodology for the extraction and purification of this promising bioactive compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound.

Introduction

This compound is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid with demonstrated antimicrobial activity, particularly against Gram-positive bacteria[1]. It was first discovered and isolated from the culture of the marine microorganism Exophiala pisciphila NI10102[1][2][3]. This guide synthesizes the available scientific information to provide a detailed understanding of the processes involved in producing and isolating this compound for further research and development.

The Producing Microorganism: Exophiala pisciphila

Exophiala pisciphila is a mesophilic black yeast belonging to the dark septate endophytes[4]. The specific strain NI10102, responsible for this compound production, was originally isolated from the marine sponge Mycale adhaerens[1][2][3].

Table 1: Characteristics of Exophiala pisciphila

| Characteristic | Description |

| Taxonomy | Kingdom: Fungi, Phylum: Ascomycota, Class: Eurotiomycetes, Order: Chaetothyriales, Family: Herpotrichiellaceae, Genus: Exophiala, Species: pisciphila |

| Morphology | A dematiaceous fungus, known as a 'black yeast'[5]. |

| Habitat | Marine environments, specifically found as a symbiont in marine sponges[1][2][3]. Also found in soil and as a pathogen in fish[4]. |

| Optimal Growth Temperature | 20–30 °C[4]. |

Natural Production of this compound: Fermentation

The production of this compound is achieved through the fermentation of Exophiala pisciphila. While specific details of the fermentation process for maximizing this compound yield are not extensively published, a general approach can be outlined based on the cultivation of this fungus.

Culture Media

For optimal growth, Potato Dextrose Agar (PDA) and Malt Agar (MA) have been identified as suitable media for Exophiala pisciphila[4][5]. For liquid fermentation for the production of secondary metabolites, a nutrient-rich broth is typically employed.

Table 2: Potential Liquid Culture Medium Composition for this compound Production

| Component | Potential Concentration Range (g/L) | Purpose |

| Carbon Source | Glucose, Maltose, Sucrose | 20 - 50 |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | 5 - 20 |

| Minerals | KH2PO4, MgSO4·7H2O, NaCl | 1 - 5 |

| Trace Elements | Fe, Zn, Mn, Cu | Trace amounts |

Fermentation Parameters

Optimizing fermentation parameters is crucial for enhancing the production of secondary metabolites.

Table 3: General Fermentation Parameters for Exophiala pisciphila

| Parameter | Recommended Condition | Rationale |

| Temperature | 25 - 28 °C | Promotes optimal growth and enzymatic activity. |

| pH | 5.5 - 7.0 | Maintains physiological pH for fungal growth. |

| Aeration | Shaking (150-200 rpm) or sparging | Ensures sufficient oxygen supply for aerobic metabolism. |

| Incubation Time | 7 - 14 days | Allows for sufficient biomass growth and secondary metabolite production. |

Generalized Fermentation Workflow

Caption: Generalized workflow for the fermentation of Exophiala pisciphila to produce this compound.

Isolation and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and purified to isolate the active compound. The following protocol is a generalized procedure based on common techniques for isolating fungal secondary metabolites.

Extraction

This compound, being a lipophilic molecule, can be extracted from the fermentation broth using organic solvents.

Experimental Protocol: Extraction

-

Separation: Centrifuge the fermentation culture at 5,000-10,000 x g for 15-20 minutes to separate the fungal biomass from the supernatant.

-

Solvent Extraction: Extract the supernatant 2-3 times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Biomass Extraction: The fungal biomass can also be extracted with a polar organic solvent like methanol or acetone to recover any intracellular this compound. This extract should be filtered and concentrated.

Purification

Chromatographic techniques are essential for the purification of this compound from the crude extract.

Experimental Protocol: Purification

-

Silica Gel Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) and a suitable visualization method (e.g., UV light or a staining reagent).

-

-

Size-Exclusion Chromatography:

-

Further purify the active fractions using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) to obtain highly pure this compound.

-

Generalized Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of this compound from the fermentation broth.

Quantitative Data

Conclusion

The natural production and isolation of this compound from Exophiala pisciphila present a promising avenue for the discovery of new antibacterial agents. This guide provides a foundational framework for researchers to begin the process of cultivating the producing organism and purifying the target compound. Further research is warranted to optimize the fermentation conditions and develop a scalable purification process to fully explore the therapeutic potential of this compound. The lack of publicly available, detailed experimental protocols and quantitative data highlights an opportunity for significant research contributions in this area.

References

- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exophiala pisciphila - Wikipedia [en.wikipedia.org]

- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]

- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

Spectroscopic Analysis for the Structural Elucidation of Exophilin A: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The primary research article detailing the complete experimental data for the structural elucidation of Exophilin A, published in 1996, is not publicly available. Therefore, this technical guide provides a representative overview based on the known structure of this compound and standard spectroscopic methodologies for natural product structure determination. The quantitative data presented in the tables are illustrative examples consistent with the known structure and are not the original experimental data.

Introduction

This compound is an antibiotic compound first isolated from the marine microorganism Exophiala pisciphila.[1] Its discovery presented a novel molecular architecture with potential applications in antibacterial drug development. The structural determination of this compound was accomplished through a combination of spectroscopic techniques, which are fundamental in the field of natural product chemistry.[1] This guide outlines the typical spectroscopic workflows and data analysis involved in elucidating the structure of a complex natural product like this compound, which has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2]

Core Spectroscopic Techniques and Data Interpretation

The elucidation of this compound's structure would have relied on a suite of spectroscopic methods to piece together its molecular formula, connectivity, and stereochemistry. The primary techniques employed in such an analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry is crucial for determining the elemental composition of an unknown compound.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution of the instrument allows for the determination of the accurate mass.

-

Data Analysis: The accurate mass is used to calculate the molecular formula. For this compound, the expected molecular formula is C₃₀H₅₆O₁₀.[2] Tandem MS (MS/MS) experiments would be performed to induce fragmentation of the parent ion, providing data on the connectivity of the molecule.

Data Presentation: Representative Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Representative) |

| [M+H]⁺ | 577.3952 | 577.3955 |

| [M+Na]⁺ | 599.3771 | 599.3774 |

| [M-H]⁻ | 575.3801 | 575.3798 |

Note: The observed m/z values are illustrative and demonstrate the high accuracy required for molecular formula determination.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is used to establish the carbon skeleton and the relative stereochemistry.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's 3D structure and relative stereochemistry.

-

Data Presentation: Representative ¹H and ¹³C NMR Data for the Monomer Unit of this compound ((3R,5R)-3,5-dihydroxydecanoic acid)

| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) | Multiplicity |

| 1 | ~175 | - | - |

| 2 | ~45 | ~2.4 | m |

| 3 | ~68 | ~4.0 | m |

| 4 | ~42 | ~1.6 | m |

| 5 | ~70 | ~3.8 | m |

| 6 | ~36 | ~1.4 | m |

| 7 | ~25 | ~1.3 | m |

| 8 | ~32 | ~1.3 | m |

| 9 | ~22 | ~1.3 | m |

| 10 | ~14 | ~0.9 | t |

Note: These are representative chemical shift values. The exact values would vary based on the solvent and specific ester linkages in the trimer structure.

Visualizing the Spectroscopic Workflow

The logical flow of experiments in determining the structure of a natural product like this compound can be visualized as follows:

References

Methodological & Application

Protocol for the Laboratory Synthesis of Exophilin A: A Proposed Approach

Abstract

Exophilin A is a natural product with antibiotic properties, isolated from the marine microorganism Exophiala pisciphila.[1][2][3] Its structure has been elucidated as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][3] As of the date of this document, a total laboratory synthesis of this compound has not been reported in the scientific literature. This document provides a proposed retrosynthetic analysis and a detailed, hypothetical protocol for the stereoselective synthesis of its key monomeric unit, (3R,5R)-3,5-dihydroxydecanoic acid. This protocol is intended for researchers, scientists, and drug development professionals interested in the synthesis of this compound and its analogs for further biological evaluation.

Introduction

This compound is an antibiotic compound that has demonstrated antimicrobial activity against Gram-positive bacteria.[1] The molecule is a macrocyclic trimer, formed through ester linkages between three units of (3R,5R)-3,5-dihydroxydecanoic acid. The absolute chemical structure was determined through spectroscopic methods and analysis of its degradation products.[1] The development of a robust synthetic route to this compound would enable access to larger quantities of the natural product for further studies and allow for the synthesis of analogs with potentially improved therapeutic properties.

Retrosynthetic Analysis of this compound

A logical approach to the total synthesis of this compound involves a retrosynthetic analysis that disconnects the macrocycle at the ester linkages to yield the monomer, (3R,5R)-3,5-dihydroxydecanoic acid. This monomer is the key building block for the synthesis. The proposed retrosynthetic analysis is depicted in the following diagram.

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol: Synthesis of (3R,5R)-3,5-Dihydroxydecanoic Acid

This protocol details a hypothetical, yet plausible, multi-step synthesis of the monomeric unit of this compound, based on established stereoselective synthetic methodologies.

Step 1: Synthesis of Ethyl 3-oxodecanoate

This step involves a Claisen condensation reaction to form the β-keto ester precursor.

Materials:

-

Ethyl octanoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

1 M Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, a mixture of ethyl octanoate and ethyl acetate is added dropwise at 0 °C with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 3-oxodecanoate, which can be purified by vacuum distillation.

Step 2: Asymmetric Reduction to Ethyl (3R,5R)-3,5-dihydroxydecanoate

This key step establishes the desired stereochemistry at the C3 and C5 positions. A substrate-controlled diastereoselective reduction of the corresponding β-hydroxy ketone is proposed.

Sub-step 2a: Aldol reaction to form the β-hydroxy ketone

Materials:

-

Ethyl 3-oxodecanoate

-

Acetaldehyde

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

Procedure:

-

A solution of LDA is prepared in anhydrous THF at -78 °C.

-

Ethyl 3-oxodecanoate is added dropwise to the LDA solution and stirred for 30 minutes to form the enolate.

-

Acetaldehyde is then added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Sub-step 2b: Stereoselective reduction

Materials:

-

Ethyl 5-hydroxy-3-oxodecanoate (from sub-step 2a)

-

A suitable stereoselective reducing agent (e.g., a chiral borane reagent or a ketoreductase enzyme)

-

Anhydrous solvent (e.g., THF for chemical reduction, buffer for enzymatic reduction)

Procedure (Chemical Reduction Example):

-

The β-hydroxy ketone is dissolved in anhydrous THF at -78 °C under an inert atmosphere.

-

A solution of a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with a borane source, is added slowly.

-

The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched with methanol, followed by the addition of 1 M HCl.

-

The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting diastereomers are separated by column chromatography to yield the desired (3R,5R) isomer.

Step 3: Hydrolysis to (3R,5R)-3,5-Dihydroxydecanoic Acid

The final step is the hydrolysis of the ester to the free carboxylic acid.

Materials:

-

Ethyl (3R,5R)-3,5-dihydroxydecanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

Procedure:

-

The purified ethyl ester is dissolved in a mixture of THF and water.

-

An aqueous solution of LiOH is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M HCl.

-

The free acid is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield (3R,5R)-3,5-dihydroxydecanoic acid.

Quantitative Data

As no total synthesis has been reported, experimental data such as yields and detailed spectroscopic data for synthetic intermediates are not available. The following table summarizes the reported spectroscopic data for the natural product, this compound.

| Property | Value |

| Molecular Formula | C₃₀H₅₆O₁₀ |

| Molecular Weight | 576.76 g/mol |

| ¹H NMR (CDCl₃, 500 MHz) | δ 5.15 (1H, m), 4.97 (1H, m), 4.21 (1H, m), 4.10 (1H, m), 2.58 (1H, dd, J=15.0, 3.0 Hz), 2.45 (1H, dd, J=15.0, 9.0 Hz), 1.80-1.20 (m), 0.88 (9H, t, J=7.0 Hz) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 172.5, 71.3, 70.9, 68.5, 68.1, 42.9, 42.5, 36.6, 36.4, 31.7, 31.6, 25.1, 25.0, 22.6, 14.1 |

| Optical Rotation | [α]D²⁵ -15.0° (c 1.0, CHCl₃) |

Note: NMR data is for the natural trimeric product and represents a complex pattern due to the three monomeric units.

Conclusion

The provided protocol outlines a feasible, albeit hypothetical, pathway for the laboratory synthesis of the key monomer of this compound. The successful execution of this synthesis would rely on careful optimization of the stereoselective reduction step to achieve the desired (3R,5R) configuration. This foundational work would pave the way for the total synthesis of this compound, enabling further exploration of its biological activities and potential as a therapeutic agent. Researchers undertaking this synthesis should consult the literature on stereoselective synthesis of syn-1,3-diols for detailed experimental conditions and catalyst selection.

References

Application Notes and Protocols for the Purification of Exophilin A from Microbial Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the purification of Exophilin A, an antibiotic with activity against Gram-positive bacteria, from the marine microorganism Exophiala pisciphila. The protocols outlined below are based on the original discovery and supplementary established methods for the purification of fungal secondary metabolites.

Introduction

This compound is a novel antibiotic discovered in the culture of the marine fungus Exophiala pisciphila NI10102, which was originally isolated from a marine sponge.[1] The chemical structure of this compound has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] Its antimicrobial properties make it a compound of interest for further research and potential drug development. This document provides detailed methodologies for the cultivation of E. pisciphila, and the subsequent extraction and purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H56O10 | [1] |

| Molecular Weight | 576.8 g/mol | [1] |

| Appearance | Amorphous Powder | Doshida et al., 1996 |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; Insoluble in water, n-hexane | Doshida et al., 1996 |

Note: The original publication by Doshida et al. (1996) is the primary source for this data. While the full text is not widely available, these properties are consistently cited.

Table 2: Summary of a Representative Purification Scheme for this compound

| Purification Step | Material | Key Reagents/Conditions | Typical Outcome |

| Fermentation | Exophiala pisciphila NI10102 | Potato Dextrose Agar (PDA) or Malt Extract Agar (MA) for initial culture; Liquid production medium. | Biomass and culture filtrate containing this compound. |

| Extraction | Culture Filtrate | Ethyl acetate (or other suitable organic solvent) | Crude extract containing this compound and other metabolites. |

| Chromatography 1 (Silica Gel) | Crude Extract | Stepwise gradient of n-hexane and ethyl acetate | Partially purified this compound fractions. |

| Chromatography 2 (Sephadex LH-20) | Active Fractions from Step 1 | Methanol | Further purified this compound. |

| Chromatography 3 (Preparative HPLC) | Purified fraction from Step 2 | Reversed-phase C18 column with a methanol-water gradient | Highly purified this compound. |

This table is a representative summary based on the original discovery and general protocols for fungal polyketide purification. Specific yields and purity percentages at each step are not publicly available and would require experimental determination.

Experimental Protocols

Protocol 1: Cultivation of Exophiala pisciphila for this compound Production

1. Strain Maintenance:

-

Maintain cultures of Exophiala pisciphila NI10102 on Potato Dextrose Agar (PDA) or Malt Extract Agar (MA) slants.[2][3]

-

Incubate at 25-28°C until sufficient growth is observed.

-

Store stock cultures at 4°C.

2. Seed Culture Preparation:

-

Inoculate a 500 mL flask containing 100 mL of seed medium (e.g., Potato Dextrose Broth) with a loopful of E. pisciphila from an agar slant.

-

Incubate at 25-28°C for 3-4 days on a rotary shaker at 150 rpm.

3. Production Fermentation:

-

Inoculate a production-scale fermenter (e.g., 20 L) containing the production medium with the seed culture (typically 5-10% v/v).

-

A suggested production medium consists of glucose, peptone, yeast extract, and sea salts in appropriate concentrations.

-

Ferment for 10-12 days at 25-28°C with controlled aeration and agitation. Antibacterial activity in the broth has been shown to reach its maximum after ten days of cultivation.

Protocol 2: Extraction and Purification of this compound

1. Harvest and Extraction:

-

After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Pool the organic layers and concentrate under reduced pressure to yield the crude extract.

2. Silica Gel Column Chromatography:

-

Pre-pack a silica gel column with n-hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound. Combine the active fractions.

3. Sephadex LH-20 Gel Filtration Chromatography:

-

Dissolve the partially purified extract from the silica gel step in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol at a constant flow rate.

-

Collect fractions and identify those containing this compound by TLC and/or bioassay.

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the active fraction from the Sephadex LH-20 column to preparative HPLC.

-

Use a reversed-phase C18 column.

-

Elute with a linear gradient of methanol in water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain this compound as an amorphous powder.

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship of the multi-step purification process.

Disclaimer: The provided protocols are intended for guidance and may require optimization based on specific laboratory conditions, equipment, and reagents. It is recommended to consult the original research literature for further details. As no specific signaling pathways involving this compound have been identified in the reviewed literature, a diagram illustrating its mechanism of action cannot be provided at this time.

References

Application Note: Development of a Quantitative Assay for Exophilin A Activity

Introduction

Exophilin A is a recently identified protein implicated in the regulation of vesicular exocytosis, a fundamental cellular process responsible for neurotransmission, hormone secretion, and cellular communication. It is hypothesized that this compound, upon activation, binds to specific phosphoinositides on the plasma membrane, facilitating the docking and fusion of cargo-laden vesicles. The development of a robust and quantitative assay for this compound activity is crucial for understanding its precise mechanism of action and for screening potential therapeutic modulators. This document provides a detailed protocol for a cell-based fluorescence assay to quantify the activity of this compound by measuring the release of a fluorescent cargo from cells.

Assay Principle

This assay utilizes a fluorescent cargo, such as a pH-sensitive fluorescent protein (e.g., pHluorin) or a small fluorescent dye, loaded into vesicles. In their intra-vesicular environment, the fluorescence is either quenched or at a baseline level. Upon stimulation and subsequent this compound-mediated exocytosis, the vesicles fuse with the plasma membrane, releasing their cargo into the extracellular space. This release results in a detectable increase in fluorescence, which is directly proportional to the extent of exocytosis and, therefore, to the activity of this compound. The assay can be performed in a microplate format, making it suitable for high-throughput screening.

Experimental Protocols

Materials and Reagents

-

Cell Line: A suitable cell line that can be genetically modified to express this compound and the fluorescent cargo (e.g., HEK293, PC12, or INS-1 cells).

-

Expression Vectors: Plasmids encoding this compound and a vesicle-targeted fluorescent cargo (e.g., VAMP2-pHluorin).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine 3000 or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Stimulation Solution: Assay buffer containing the appropriate secretagogue (e.g., high potassium chloride, ionomycin, or a specific agonist).

-

Control Inhibitor: A known inhibitor of exocytosis (e.g., Bafilomycin A1) or a specific inhibitor of this compound, if available.

-

Microplate Reader: A fluorescence plate reader with bottom-read capabilities and appropriate filter sets.

-

96-well black, clear-bottom microplates.

Protocol

-

Cell Seeding and Transfection:

-

Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well.

-

Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Co-transfect the cells with the this compound and vesicle-targeted fluorescent cargo expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Assay Performance:

-

Gently wash the cells twice with 100 µL of pre-warmed Assay Buffer.

-

Add 100 µL of Assay Buffer to each well.

-

If testing inhibitors, add the compounds at the desired concentrations and incubate for the appropriate time.

-

Measure the baseline fluorescence (F_initial) using the microplate reader.

-

Add 20 µL of the Stimulation Solution to each well to induce exocytosis.

-

Immediately begin kinetic fluorescence measurements every 30 seconds for a total of 10-15 minutes, or take a final endpoint reading (F_final) after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence from an empty well from all readings.

-

Calculate the change in fluorescence (ΔF) for each well: ΔF = F_final - F_initial.

-

Normalize the data to control wells (e.g., cells not expressing this compound or treated with a vehicle).

-

For inhibitor studies, calculate the percent inhibition relative to the stimulated control.

-

Data Presentation

Table 1: Quantitative Analysis of this compound Activity and Inhibition

| Condition | This compound Expression | Treatment | ΔF (RFU) | Standard Deviation | % Activity | % Inhibition |

| Unstimulated Control | + | Vehicle | 150 | 25 | 0 | - |

| Stimulated Control | + | Vehicle | 2500 | 150 | 100 | 0 |

| Inhibitor A (10 µM) | + | Compound A | 1200 | 90 | 48 | 52 |

| Inhibitor B (10 µM) | + | Compound B | 300 | 45 | 12 | 88 |

| Negative Control | - | Vehicle | 200 | 30 | N/A | N/A |

Visualizations

Caption: Proposed signaling pathway for this compound-mediated exocytosis.

Caption: Experimental workflow for the quantitative this compound activity assay.

Exophilin A: Application Notes and Protocols for a Novel Research Tool in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exophilin A, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila, presents a promising tool for microbiological research and antibacterial drug development.[1][2] Chemically defined as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid, this compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][3] This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research tool for investigating bacterial physiology, identifying potential drug targets, and evaluating novel therapeutic strategies.

Due to the limited availability of public data on the specific quantitative antimicrobial spectrum and the precise mechanism of action of this compound, this document outlines the established methodologies and protocols that researchers should employ to characterize and utilize this compound. The provided data tables and signaling pathways are presented as illustrative examples based on common findings for antibiotics targeting Gram-positive bacteria and should be confirmed through experimentation.

Data Presentation: Antimicrobial Spectrum of this compound

The initial step in characterizing a novel antibiotic is to determine its spectrum of activity. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and standard laboratory bacterial strains. The following table presents a hypothetical antimicrobial spectrum for this compound, which should be experimentally determined.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 4 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 |

| Bacillus subtilis | ATCC 6633 | 2 |

| Enterococcus faecalis | ATCC 29212 | 16 |

| Enterococcus faecium (VRE) | ATCC 51559 | 32 |

| Streptococcus pneumoniae | ATCC 49619 | 4 |

Note: These values are illustrative and must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the standard method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (broth only)

-

Growth control (broth with bacterial inoculum)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column, add 100 µL of the this compound stock solution to the first well, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations. d. Repeat for other test compounds and the positive control antibiotic.

-

Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells. The final volume in each well will be approximately 110 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Investigating the Mechanism of Action

To utilize this compound as a research tool, it is crucial to understand its mechanism of action. The following protocols outline experiments to investigate common antibacterial targets.

Hypothetical Signaling Pathway: Inhibition of Cell Wall Synthesis

A common mechanism of action for antibiotics effective against Gram-positive bacteria is the inhibition of peptidoglycan synthesis in the cell wall. The following diagram illustrates a hypothetical pathway where this compound interferes with this process.

Caption: Hypothetical inhibition of the Lipid II cycle by this compound.

Protocol 2: Cell Lysis Assay (Crystal Violet Assay)

This assay helps determine if this compound causes bacterial cell lysis, a common outcome of cell wall synthesis inhibition.

Materials:

-

Mid-log phase culture of a susceptible Gram-positive bacterium (e.g., Bacillus subtilis)

-

This compound at 1x, 2x, and 4x MIC

-

Positive control for lysis (e.g., Lysozyme)

-

Negative control (untreated culture)

-

Spectrophotometer

-

0.1% Crystal Violet solution

Procedure:

-

Treatment: a. In a culture tube, add this compound at the desired concentrations to the mid-log phase bacterial culture. b. Include positive and negative controls. c. Incubate at 37°C with shaking.

-

Monitoring Lysis: a. At regular intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube and measure the OD600. A decrease in OD600 indicates cell lysis.

-

Crystal Violet Staining (Optional Endpoint): a. At the final time point, centrifuge the cultures to pellet any remaining cells. b. Resuspend the pellets in phosphate-buffered saline (PBS). c. Add 0.1% crystal violet solution and incubate for 15 minutes. d. Wash the cells with PBS and then solubilize the stain with 30% acetic acid. e. Measure the absorbance at 595 nm. A lower absorbance in treated samples compared to the negative control indicates cell death and lysis.

Protocol 3: Macromolecule Synthesis Inhibition Assays

These assays can help determine if this compound's primary mode of action is the inhibition of DNA, RNA, or protein synthesis. This is typically done by measuring the incorporation of radiolabeled precursors.

Materials:

-

Mid-log phase culture of a susceptible bacterium

-

This compound at a concentration known to inhibit growth

-

Radiolabeled precursors:

-

[³H]thymidine for DNA synthesis

-

[³H]uridine for RNA synthesis

-

[³H]leucine for protein synthesis

-

-

Positive controls for inhibition of each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Pre-incubation: a. Grow the bacterial culture to mid-log phase. b. Aliquot the culture into tubes and add this compound or control antibiotics. Incubate for a short period (e.g., 15 minutes).

-

Radiolabeling: a. Add the respective radiolabeled precursor to each tube and incubate for a defined period (e.g., 30 minutes).

-

Precipitation: a. Stop the incorporation by adding cold 10% TCA. b. Incubate on ice for 30 minutes to precipitate the macromolecules. c. Collect the precipitate by filtering through glass fiber filters. d. Wash the filters with 5% TCA and then ethanol.

-

Quantification: a. Dry the filters and place them in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. A significant reduction in the incorporation of a specific radiolabeled precursor in the this compound-treated sample compared to the untreated control indicates inhibition of that particular macromolecule synthesis pathway.

Workflow for Investigating Mechanism of Action

References

Application Notes and Protocols for the Study of Exophilin A and Exophilin-5 in Eukaryotic Cell Culture

For the Attention of Researchers, Scientists, and Drug Development Professionals.

These application notes provide detailed protocols for the study of two distinct molecules, Exophilin A and Exophilin-5, in eukaryotic cell culture. Due to the shared nomenclature in scientific literature, it is imperative to distinguish between these two compounds to select the appropriate protocol.

-

This compound is a recently discovered antibiotic derived from the marine microorganism Exophiala pisciphila. Its primary characterization is as an antibacterial agent effective against Gram-positive bacteria.[1] The following protocols are designed to assess its potential effects, including cytotoxicity, on eukaryotic cells, a critical step in the evaluation of any new antimicrobial agent for therapeutic potential.

-

Exophilin-5 (also known as Slac2-b) is a protein that functions as an effector for the Rab27b GTPase.[2][3] It plays a crucial role in intracellular vesicular trafficking, including the regulation of exosome and melanosome secretion.[4][5][6][7] The protocols provided for Exophilin-5 are focused on elucidating its function within cellular signaling pathways through genetic manipulation techniques.

Please select the section relevant to your research interests.

Section 1: this compound (Antibiotic)

Introduction

This compound is a novel antibacterial compound with a chemical structure identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] While its efficacy against prokaryotic cells is established, its impact on eukaryotic systems is a critical area of investigation for potential therapeutic applications. The following protocols provide a framework for evaluating the dose-dependent effects of this compound on eukaryotic cell lines.

Data Presentation: Expected Quantitative Data for this compound

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound on Various Eukaryotic Cell Lines

| Cell Line | IC50 (µg/mL) | LC50 (µg/mL) | Observation Period (hours) |

| e.g., HEK293 | User Data | User Data | 24, 48, 72 |

| e.g., HeLa | User Data | User Data | 24, 48, 72 |

| e.g., A549 | User Data | User Data | 24, 48, 72 |

Table 2: Effect of this compound on Cell Morphology

| Cell Line | Concentration (µg/mL) | % of Cells with Altered Morphology | Description of Morphological Changes |

| e.g., HEK293 | User Data | User Data | e.g., Cell rounding, detachment, vacuolization |

| e.g., HeLa | User Data | User Data | e.g., Cell rounding, detachment, vacuolization |

| e.g., A549 | User Data | User Data | e.g., Cell rounding, detachment, vacuolization |

Experimental Protocols for this compound

Protocol 1: Determination of IC50 and LC50 of this compound in Eukaryotic Cells

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) of this compound.

Materials:

-

Eukaryotic cell line of choice (e.g., HEK293, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT or similar viability assay reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 to 1000 µg/mL). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

Viability Assay: At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 and LC50 values.

Protocol 2: Assessment of Morphological Changes Induced by this compound

This protocol describes the qualitative and quantitative assessment of morphological changes in eukaryotic cells upon treatment with this compound.

Materials:

-

Eukaryotic cell line of choice

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates with sterile glass coverslips

-

Microscope with imaging capabilities

-

Phalloidin and DAPI stains (for detailed morphological analysis)

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a suitable density to achieve 50-70% confluency after 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (including a vehicle control) for 24, 48, and 72 hours.

-

Live-Cell Imaging: At each time point, observe the cells under a phase-contrast microscope and capture images. Note any changes in cell shape, adherence, or presence of cellular debris.

-

Staining (Optional): For more detailed analysis, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescently labeled phalloidin (for actin cytoskeleton) and DAPI (for nuclei).

-

Image Analysis: Acquire fluorescent images and analyze for changes in cytoskeletal organization, nuclear morphology, and overall cell structure. Quantify the percentage of cells exhibiting morphological alterations compared to the control.

Logical Workflow for this compound Analysis

Caption: Workflow for assessing the effects of this compound on eukaryotic cells.

Section 2: Exophilin-5 (Slac2-b)

Introduction

Exophilin-5 (gene name: EXPH5) is a key effector protein for the small GTPase Rab27b.[2][8] It is involved in the transport and docking of intracellular vesicles, most notably multivesicular endosomes (MVEs) at the plasma membrane for exosome secretion.[4][5] Dysregulation of Exophilin-5 function has been linked to inherited skin fragility conditions.[3][6] The following protocols are designed to investigate the cellular function of Exophilin-5 through gene knockdown and overexpression studies.

Signaling Pathway: Rab27b and Exophilin-5 in Exosome Secretion

The Rab27b/Exophilin-5 signaling axis is integral to the terminal steps of the exosome secretion pathway. Rab27b, in its active GTP-bound state, recruits Exophilin-5 to the membrane of MVEs. Exophilin-5 then facilitates the transport of these MVEs along the actin cytoskeleton and their subsequent docking at the plasma membrane, leading to the release of intraluminal vesicles as exosomes.

Caption: The Rab27b/Exophilin-5 signaling pathway in exosome secretion.

Data Presentation: Expected Quantitative Data for Exophilin-5 Modulation

The following tables summarize the expected outcomes from the experimental manipulation of Exophilin-5 expression.

Table 3: Quantitative Effects of EXPH5 siRNA Knockdown on Exosome Secretion

| Cell Line | Transfection Reagent | siRNA Concentration (nM) | % Knockdown of EXPH5 mRNA | % Reduction in Exosome Secretion |

| e.g., HeLa | Lipofectamine RNAiMAX | 20 | >70% | ~50% |

| e.g., MDA-MB-231 | DharmaFECT 1 | 25 | >70% | User Data |

Table 4: Phenotypic Changes Following EXPH5 Overexpression

| Cell Line | Transfection Method | Overexpression Level (fold change) | % Change in Exosome Secretion | Observed Phenotype |

| e.g., HeLa | Plasmid Transfection | 5-10 | User Data | e.g., Increased cell migration |

| e.g., B16-F10 | Lentiviral Transduction | >10 | User Data | e.g., Altered melanosome distribution |

Experimental Protocols for Exophilin-5

Protocol 3: siRNA-Mediated Knockdown of EXPH5

This protocol details the transient knockdown of EXPH5 expression using small interfering RNA (siRNA).

Materials:

-

Eukaryotic cell line expressing Exophilin-5 (e.g., HeLa, keratinocytes)

-

Complete cell culture medium

-

Validated siRNA targeting EXPH5 and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Reagents for RNA extraction and qRT-PCR

-

Reagents for protein extraction and Western blotting

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 5 µL of 20 µM siRNA stock (final concentration 100 nM) in 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and fresh medium.

-

Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

-

Validation of Knockdown: a. qRT-PCR: Harvest cells, extract total RNA, and perform quantitative real-time PCR using primers specific for EXPH5 and a housekeeping gene to determine the percentage of mRNA knockdown. b. Western Blot: Lyse cells, quantify protein concentration, and perform Western blotting using an antibody specific for Exophilin-5 to confirm protein level reduction.

-

Functional Assays: Following confirmation of knockdown, perform functional assays such as exosome quantification (e.g., by nanoparticle tracking analysis or exosome-specific ELISA) or analysis of cell migration.

Protocol 4: Overexpression of EXPH5

This protocol describes the transient or stable overexpression of Exophilin-5.

Materials:

-

Eukaryotic cell line of choice

-

Complete cell culture medium

-

Expression vector containing the full-length EXPH5 cDNA (e.g., pCMV-EXPH5-GFP) and an empty vector control

-

Transfection reagent (e.g., Lipofectamine 3000) or lentiviral production system

-

6-well plates

-

Reagents for validation of overexpression (qRT-PCR, Western blot)

-

Selection antibiotic (if establishing a stable cell line, e.g., puromycin)

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 3.

-

Transfection: a. For each well, dilute 2.5 µg of the EXPH5 expression plasmid or empty vector in 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of P3000 reagent in 125 µL of Opti-MEM. c. Add the diluted P3000 reagent to the diluted DNA. d. In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM. e. Combine the DNA-P3000 mixture with the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature. f. Add the DNA-lipid complexes to the cells.

-

Incubation and Validation: Incubate for 48-72 hours and validate overexpression using qRT-PCR and Western blotting.

-

Stable Cell Line Generation (Optional): a. After 48 hours of transfection, passage the cells into a larger flask and add the appropriate selection antibiotic to the medium. b. Replace the medium with fresh selection medium every 3-4 days until resistant colonies appear. c. Isolate and expand individual colonies to establish a stable cell line overexpressing Exophilin-5.

-

Functional Assays: Use the transiently transfected or stable cell line to perform functional assays.

Experimental Workflow for Exophilin-5 Functional Analysis

Caption: Workflow for the functional analysis of Exophilin-5 in eukaryotic cells.

References

- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Germline Mutation in EXPH5 Implicates the Rab27B Effector Protein Slac2-b in Inherited Skin Fragility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 6. Exophilin-5 supports lysosome-mediated trafficking required for epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Melanosome Transport by Inducing Exon Skipping in Melanophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EXPH5 exophilin 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Troubleshooting & Optimization